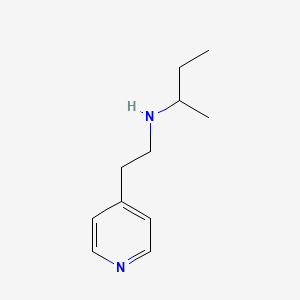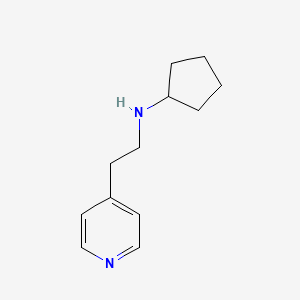![molecular formula C12H18ClO2P B7813353 2-[[Chloro(ethoxy)phosphoryl]methyl]-1,3,5-trimethylbenzene](/img/structure/B7813353.png)
2-[[Chloro(ethoxy)phosphoryl]methyl]-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[Chloro(ethoxy)phosphoryl]methyl]-1,3,5-trimethylbenzene is an organophosphorus compound. Its structure combines a benzene ring, phosphoryl group, and chlorine substituent, contributing to its chemical reactivity and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: Often begins with the chlorination of 1,3,5-trimethylbenzene, followed by nucleophilic substitution to attach the ethoxyphosphoryl group.
Reagents: Includes phosphorus oxychloride and ethanol under controlled conditions.
Reaction Conditions: Typically performed in an inert atmosphere to avoid moisture and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Large-scale Production: Involves continuous flow reactions and stringent quality controls to maintain purity.
Catalysts: Utilize efficient catalysts to accelerate the reaction, reducing energy consumption and increasing yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can undergo oxidation forming phosphates or sulfoxides.
Reduction: Reduction reactions are less common due to the presence of the phosphoryl group.
Substitution: The chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or permanganates.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Include amines, thiols, and alcohols.
Major Products
Oxidation: Yields phosphates and sulfoxides.
Substitution: Forms a variety of substituted phosphoryl compounds with diverse chemical properties.
Scientific Research Applications
Chemistry
Ligand Formation: Useful in creating ligands for catalysis.
Precursor for Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition:
Biochemical Probes: Used as biochemical probes to study phosphorylation processes.
Medicine
Drug Development: Potential use in designing drugs targeting specific biochemical pathways.
Diagnostics: May be used in diagnostic assays due to its reactivity with biological molecules.
Industry
Pesticides: Development of new pesticides owing to its organophosphorus nature.
Plasticizers: Utilized in the production of plasticizers to improve polymer flexibility.
Mechanism of Action
Molecular Targets
Phosphorylation: The compound can phosphorylate hydroxyl and amino groups in biomolecules.
Pathways: Involves interaction with proteins and enzymes, modifying their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-[[Dichloro(phosphoryl)methyl]-1,3,5-trimethylbenzene
2-[[Chloro(ethoxy)phosphoryl]methyl]benzene
2-[[Chloro(ethoxy)phosphoryl]ethyl]-1,3,5-trimethylbenzene
Uniqueness
Chlorine Substitution: Distinctive due to the single chlorine substitution enhancing its reactivity.
Ethoxyphosphoryl Group: Provides unique reactivity compared to similar compounds without this group.
2-[[Chloro(ethoxy)phosphoryl]methyl]-1,3,5-trimethylbenzene stands out due to its versatile reactivity and broad applications in various scientific fields. Through detailed understanding and research, it holds the potential for significant advancements in both industrial and academic settings.
Properties
IUPAC Name |
2-[[chloro(ethoxy)phosphoryl]methyl]-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClO2P/c1-5-15-16(13,14)8-12-10(3)6-9(2)7-11(12)4/h6-7H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKBDTMOIQHLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine](/img/structure/B7813329.png)



![2,4-Dichloro-1-[[chloro(ethoxy)phosphoryl]methyl]benzene](/img/structure/B7813348.png)
![1-Chloro-2-[[chloro(cyclohexyl)phosphoryl]methyl]benzene](/img/structure/B7813363.png)
![1-[[Chloro(cyclohexyl)phosphoryl]methyl]-4-methoxybenzene](/img/structure/B7813378.png)

